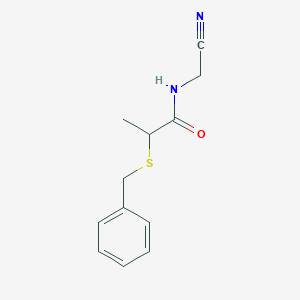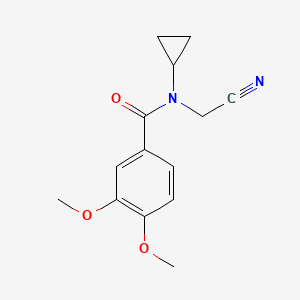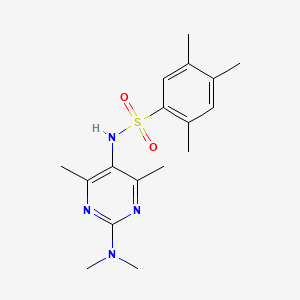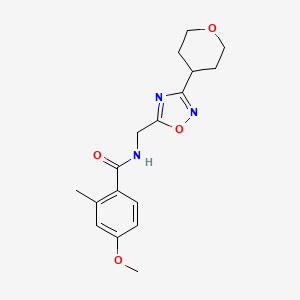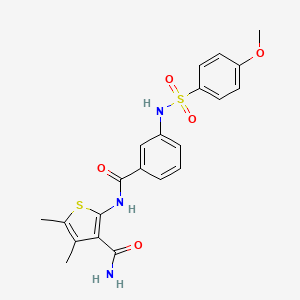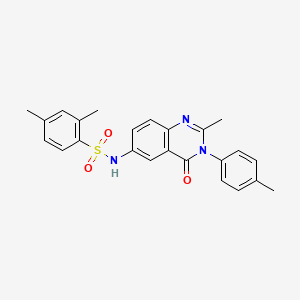![molecular formula C22H20N4O4S B2612595 N-(4-methoxyphenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 942004-25-3](/img/structure/B2612595.png)
N-(4-methoxyphenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
カタログ番号 B2612595
CAS番号:
942004-25-3
分子量: 436.49
InChIキー: KHIOTKRNGANVMB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups. It has two methoxyphenyl groups attached to an acetamide group, and a thiazolopyridazine ring which is a heterocyclic compound containing nitrogen and sulfur atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazolopyridazine ring and the methoxyphenyl and acetamide groups would likely have a significant impact on the compound’s three-dimensional structure .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. The methoxyphenyl and acetamide groups could potentially undergo substitution reactions, and the thiazolopyridazine ring might participate in various ring-opening or ring-closing reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility, melting point, boiling point, and reactivity .科学的研究の応用
Synthesis and Structural Analysis
- Compounds similar to the one have been synthesized for diverse applications, including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic activities. For instance, related compounds like pyridazino(4,5-b)indole-1-acetamide derivatives have been studied for these activities (Habernickel, 2002).
Radiotracer Development
- Derivatives of this compound have been used in the development of radiotracers for PET imaging. Carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives, for example, were synthesized and evaluated for their potential in imaging nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) (Gao, Wang, & Zheng, 2016).
Antibacterial and Antioxidant Applications
- New coumarin derivatives, including those structurally related to the compound , have been created for antibacterial and antioxidant purposes. These derivatives exhibited significant activity against various bacteria and demonstrated antioxidant properties (Hamdi, Al-ayed, Said, & Fabienne, 2012).
Anti-Inflammatory and Anticancer Activities
- Novel thiazolidinones and derivatives have been synthesized for their potential use as anti-inflammatory and anticancer compounds. These derivatives have shown promise in inhibiting various cancer cell lines (Koppireddi et al., 2013).
Antinociceptive Properties
- Research on similar compounds has indicated potential antinociceptive (pain-relieving) activities. These activities were investigated using compounds like [6‐(4‐methoxyphenyl)‐3(2H)‐pyridazinone‐2‐yl]‐acetamide and related derivatives (Doğruer, Şahin, Ünlü, & Ito, 2000).
Antiviral Research
- Studies on 2-pyrazoline-substituted 4-thiazolidinones, structurally related to the mentioned compound, have demonstrated selective inhibition against various viruses, highlighting their potential as antiviral agents (Havrylyuk et al., 2013).
β3-Adrenergic Receptor Agonism
- N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety, related to the given compound, have been studied for their selective agonistic activity against β3-adrenergic receptors, potentially useful for treating obesity and type 2 diabetes (Maruyama et al., 2012).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-(4-methoxyphenyl)-2-[7-(3-methoxyphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S/c1-13-23-20-21(31-13)19(14-5-4-6-17(11-14)30-3)25-26(22(20)28)12-18(27)24-15-7-9-16(29-2)10-8-15/h4-11H,12H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIOTKRNGANVMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC=C(C=C3)OC)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
1-(2,5-Dimethoxyphenyl)imidazolidin-2-one
1140241-86-6
5-(Bromomethyl)-2-cyclopropylpyrimidine
1823028-59-6

![ethyl 2-(1-methyl-1H-pyrazole-5-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2612512.png)

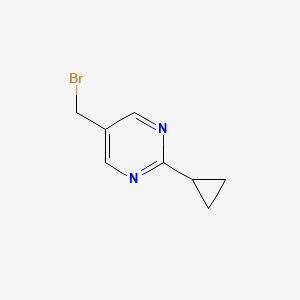
![(Z)-5-((2-((2-hydroxyethyl)(methyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one](/img/structure/B2612516.png)
![[4-(3-Methoxypyridin-2-yl)-tetrahydro-2H-pyran-4-yl]methanamine](/img/structure/B2612519.png)
![ethyl 1-(3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2612520.png)
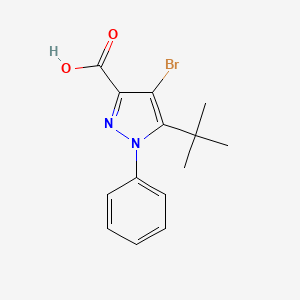
![2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2612524.png)
